molecular formula C15H19N B13795057 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole

2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole

Katalognummer: B13795057
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: FIMREZNHODNXTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole is an organic compound with a unique structure that combines a pyrrole ring with a phenylpropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole typically involves the reaction of 2,5-dimethylpyrrole with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of 2,5-dimethyl-1-(3-phenylpropyl)-pyrrolidine.

    Substitution: Formation of halogenated pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Dimethyl-1-(3-phenylpropyl)-piperazine
  • 2,5-Dimethyl-1-(3-phenylpropyl)-pyrazole

Comparison

Compared to similar compounds, 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole is unique due to its pyrrole ring, which imparts different chemical reactivity and biological activity. The presence of the pyrrole ring allows for unique substitution patterns and interactions with biological targets, distinguishing it from piperazine and pyrazole derivatives.

Eigenschaften

Molekularformel

C15H19N

Molekulargewicht

213.32 g/mol

IUPAC-Name

2,5-dimethyl-1-(3-phenylpropyl)pyrrole

InChI

InChI=1S/C15H19N/c1-13-10-11-14(2)16(13)12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11H,6,9,12H2,1-2H3

InChI-Schlüssel

FIMREZNHODNXTI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(N1CCCC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.